Vinylethynylsilane
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Overview
Description
(But-3-en-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of both alkyne and alkene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-en-1-yn-1-yl)silane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method is the hydrosilylation of alkynes, where a silicon-hydrogen bond adds across the triple bond of the alkyne under the influence of a catalyst, such as platinum or rhodium . Another method involves the use of transition metal-catalyzed coupling reactions, such as the Hiyama coupling, which employs organosilicon reagents and halides .
Industrial Production Methods: Industrial production of (But-3-en-1-yn-1-yl)silane may involve large-scale hydrosilylation processes using efficient catalysts to ensure high yields and selectivity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (But-3-en-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alkenes and alkanes.
Substitution: Various organosilicon derivatives.
Scientific Research Applications
(But-3-en-1-yn-1-yl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (But-3-en-1-yn-1-yl)silane in chemical reactions often involves the formation of reactive intermediates, such as silyl radicals or cations. These intermediates can undergo further transformations, leading to the formation of various products. For example, in hydrosilylation reactions, the silicon-hydrogen bond adds across the alkyne, forming a silyl-substituted alkene . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
(Oct-1-yn-1-yl)silane: Similar in structure but with a longer carbon chain, leading to different reactivity and applications.
Trimethyl(3-methylbut-1-yn-1-yl)silane: Another related compound with a different substitution pattern on the alkyne.
Uniqueness: (But-3-en-1-yn-1-yl)silane is unique due to its combination of alkyne and alkene functionalities, which allows for diverse reactivity and the formation of complex products. Its ability to participate in various catalytic processes and form reactive intermediates makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C4H3Si |
---|---|
Molecular Weight |
79.15 g/mol |
InChI |
InChI=1S/C4H3Si/c1-2-3-4-5/h2H,1H2 |
InChI Key |
HDENTJGUWIWGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#C[Si] |
Origin of Product |
United States |
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